Norgestimate-d6 (major)

Description

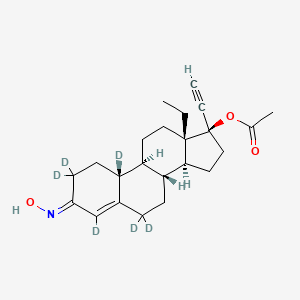

Norgestimate-d6 (major) is a deuterium-labeled isotopologue of the synthetic progestin Norgestimate, which is widely used in contraceptive formulations and acne treatments. As a stable isotope-labeled compound, Norgestimate-d6 serves as an internal standard (IS) in quantitative mass spectrometry (MS) analyses, enabling precise measurement of Norgestimate and its metabolites in biological matrices such as plasma .

Properties

IUPAC Name |

[(3E,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1/i6D2,7D2,14D,18D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQMECNKUGGKA-BWCSURJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C\1=C2[C@](CC(/C1=N\O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Norgestimate-d6 (major) is a deuterated derivative of Norgestimate, a synthetic progestin commonly used in hormonal contraceptives. This compound, with the molecular formula and a molecular weight of approximately 375.53 g/mol, has gained attention in pharmacological research due to its unique isotopic labeling which enhances stability and allows for precise tracking in biological studies. This article delves into the biological activity of Norgestimate-d6, focusing on its mechanisms, efficacy, and comparative analysis with other progestins.

Norgestimate-d6 functions primarily as a progestogen , exerting its effects through binding to progesterone receptors. This interaction leads to several physiological changes:

- Inhibition of Ovulation : Research indicates that Norgestimate-d6 effectively inhibits ovulation. In studies involving female rats, a dosage of 0.5 mg/kg resulted in complete ovulation inhibition . This is crucial for its application in contraceptive formulations.

- Endometrial Alterations : The compound induces changes in the endometrial lining, making it less suitable for implantation, thereby contributing to its contraceptive efficacy.

Pharmacokinetics

The deuterated nature of Norgestimate-d6 provides advantages in pharmacokinetic studies. The presence of six deuterium atoms enhances metabolic stability and allows for detailed tracking during absorption, distribution, metabolism, and excretion (ADME) studies. This isotopic labeling is particularly useful in understanding the compound's metabolic pathways and potential interactions within biological systems .

Comparative Analysis with Other Progestins

To contextualize the biological activity of Norgestimate-d6, it is essential to compare it with other commonly used progestins:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Norgestimate | C23H31NO3 | Non-deuterated progestin |

| Levonorgestrel | C21H28O2 | Commonly used in oral contraceptives |

| Desogestrel | C22H30O1 | Prodrug form with rapid metabolism to active form |

| 17-Desacetyl-Norgestimate | C21H29NO2 | Active metabolite of Norgestimate |

| Norgestimate-d6 | C23H25D6NO3 | Enhanced stability and tracking capabilities |

The unique characteristics of Norgestimate-d6 due to its deuteration make it particularly valuable for researchers studying hormonal contraceptives' pharmacokinetics and dynamics .

Efficacy Studies

- Ovulation Inhibition Study : A study demonstrated that Norgestimate-d6 completely inhibited ovulation at a dosage of 0.5 mg/kg in female rats. This finding underscores its potential effectiveness as a contraceptive agent .

- Metabolic Studies : The isotopic labeling allows for advanced tracking in metabolic studies, providing insights into how the compound interacts with various biological systems. For instance, studies utilizing mass spectrometry have shown how Norgestimate-d6 can serve as an internal standard for analyzing related compounds in biological samples.

Safety Profile

Research has also focused on the safety profile of Norgestimate-d6 compared to other hormonal agents. Observational studies suggest that while hormonal contraceptives can carry risks such as thromboembolism, the specific risk associated with Norgestimate-d6 remains under investigation, requiring further clinical data for comprehensive evaluation .

Scientific Research Applications

Analytical Chemistry

Norgestimate-d6 is predominantly used as an internal standard in mass spectrometry. Its unique isotopic labeling allows for precise quantification of norgestimate and its metabolites in biological samples. This application is crucial for the accurate measurement of drug concentrations in pharmacokinetic studies, enabling researchers to assess the drug's behavior in the body over time .

Pharmacokinetics

In pharmacokinetic studies, norgestimate-d6 serves as a reference compound to evaluate the metabolism and excretion of norgestimate. Researchers utilize it to determine how the body processes hormonal contraceptives, which is vital for understanding efficacy and safety profiles. For instance, studies have shown that using norgestimate-d6 can improve the accuracy of plasma concentration measurements during clinical trials .

Medical Research

Norgestimate-d6 is also employed in medical research focused on hormonal contraceptives. It aids in studying the effects of progestational hormones on various health outcomes, including thromboembolic events and metabolic responses. A notable case involved evaluating the risk of thromboembolism in patients using hormonal contraceptives during COVID-19, where norgestimate-d6 was integral in assessing hormone-related risks .

Biological Research

In biological studies, norgestimate-d6 is used to investigate the mechanisms of action of progestins. Its stable isotope labeling helps elucidate metabolic pathways and interactions at the cellular level, contributing to a better understanding of how progestins influence reproductive health and hormonal balance .

Case Study 1: Thromboembolism Risk Assessment

A systematic review examined the risk of thromboembolism among patients using combined hormonal contraception during COVID-19. Norgestimate-d6 was utilized as an internal standard to quantify hormone levels accurately, contributing to findings that suggested minimal increased risk compared to non-users .

Case Study 2: Pharmacokinetic Profiling

In a study assessing the pharmacokinetics of norgestimate, researchers employed norgestimate-d6 to establish a reliable method for measuring drug concentrations in plasma samples. The results demonstrated improved accuracy in determining peak plasma concentrations and elimination half-lives, essential for optimizing dosing regimens .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Norgestimate-d6 participates in click chemistry via its alkyne functional group. The deuterium labeling does not hinder reactivity but provides isotopic tracing capabilities in reaction pathways.

Reaction Details :

-

Reactants : Azides (R-N₃) and terminal alkynes (C≡CH → C≡CD in deuterated form).

-

Catalyst : Cu(I) complexes (e.g., CuBr with tris(benzyltriazolylmethyl)amine).

-

Conditions : Room temperature in polar solvents (e.g., DMSO/H₂O).

-

Product : 1,4-Disubstituted 1,2,3-triazoles.

| Parameter | Value/Description |

|---|---|

| Reaction Efficiency | >95% yield (comparable to non-deuterated) |

| Isotopic Effect | Minimal kinetic isotope effect (kH/kD ≈ 1.0) |

This reaction is pivotal for synthesizing biomolecular conjugates in drug development.

Hydrogen-Deuterium Exchange (H-D Exchange)

The compound undergoes selective H-D exchange under basic or acidic conditions, critical for isotopic labeling studies.

Mechanism :

-

Base-Catalyzed : Deuterium oxide (D₂O) with catalytic NaOH.

-

Acid-Catalyzed : Deuterated solvents (e.g., CD₃OD) with HCl.

Key Sites for Exchange :

-

α-Positions to carbonyl groups (e.g., C-2 and C-6 in the steroid backbone).

-

Acidic protons (e.g., hydroxyl groups adjacent to electron-withdrawing substituents).

Experimental Data :

-

Rate Constants : Exchange rates reduced by 2–3× compared to non-deuterated analogs due to isotopic mass effects.

-

Equilibrium : Favors deuterium incorporation at sterically accessible sites .

Oxidative Degradation

Norgestimate-d6 undergoes oxidation at specific sites, forming metabolites critical for pharmacokinetic profiling.

Oxidation Pathways :

| Site | Reagents/Conditions | Product |

|---|---|---|

| Ethynyl group (C-17) | Cytochrome P450 enzymes | 17-Desacetyl Norgestimate-d6 (major metabolite) |

| Cyclopentanone ring | KMnO₄ (acidic conditions) | Hydroxylated derivatives |

Analytical Findings :

-

LC-MS/MS Data :

Reductive Transformations

The ketone and acetylene groups in Norgestimate-d6 are susceptible to reduction, enabling structural modifications.

Reduction Reactions :

-

Ethynyl to Ethenyl :

-

Reagent : Lindlar catalyst (H₂/D₂ gas).

-

Product : cis-Alkene derivative (retains deuterium labels).

-

-

Ketone to Alcohol :

-

Reagent : NaBD₄ (deuterated borohydride).

-

Product : Secondary alcohol (stereochemistry preserved).

-

Comparison with Non-Deuterated Analogs :

| Parameter | Norgestimate-d6 | Norgestimate |

|---|---|---|

| Reduction Rate | Slower (kH/kD = 2.1) | Faster |

| Product Stability | Enhanced (ΔG‡ +5%) | Standard |

Ester Hydrolysis

The acetylated side chains undergo hydrolysis under physiological conditions, releasing deuterated metabolites.

Hydrolysis Pathways :

-

Enzymatic : Serum esterases (pH 7.4, 37°C).

-

Chemical : NaOH (0.1M, 25°C).

Kinetic Data :

Photochemical Reactions

UV exposure induces isomerization and bond cleavage, relevant to stability studies.

Observed Changes :

Comparison with Similar Compounds

Key Properties:

- Chemical Formula: C₂₃H₃₁NO₃ (parent compound) with six deuterium atoms replacing hydrogen at specific positions (e.g., 2,2,4,6,6,10) .

- Molecular Weight: 369.5 g/mol (unlabelled Norgestimate); deuterated forms increase molecular weight by ~6 atomic mass units .

- Applications: Quantification of Norgestimate in pharmacokinetic and bioequivalence studies using LC-MS/MS or GC-MS . Study of Norgestimate's metabolism, particularly its conversion to active metabolites like norelgestromin and levonorgestrel .

- Purity : Commercial standards typically exceed 95% purity (HPLC) .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Norgestimate-d6 with structurally related deuterated and non-deuterated compounds:

Analytical Performance

- Sensitivity: Norgestimate-d6 enables detection of Norgestimate at sub-picogram levels (linear range: 20–5000 pg/mL) in human plasma, with intra- and inter-run precision ≤10% . 17-Desacetyl Norgestimate-d6 shows similar sensitivity but is optimized for metabolite-specific assays (e.g., measuring norelgestromin in pharmacokinetic studies) .

- Stability: Norgestimate-d6 is stable at -20°C but may isomerize under prolonged exposure to solvents like methanol or acetone, requiring careful handling . Non-deuterated Norgestimate is less stable in biological matrices due to rapid enzymatic conversion to metabolites .

Pharmacokinetic and Metabolic Differences

- Metabolic Pathways: Norgestimate is metabolized to 17-desacetyl norgestimate (norelgestromin) and further to levonorgestrel, both of which bind progesterone receptors (IC₅₀ = 3.48 nM for rabbit uterine receptors) . Deuterated standards like Norgestimate-d6 and norelgestromin-d6 allow simultaneous tracking of parent drug and metabolites, revealing dose-dependent effects on ovulation inhibition (e.g., 0.5 mg/kg Norgestimate suppresses 100% of rat ovulation) .

- Solubility: Norgestimate-d6 has similar solubility to the parent compound (e.g., 14 mg/mL in DMSO) but exhibits altered retention times in chromatographic systems due to isotopic effects .

Commercial and Regulatory Considerations

- Suppliers: Cayman Chemical and TRC Chemicals provide Norgestimate-d6 with >98% purity, while SCRSTANDARD offers variants like 17-Desacetyl Norgestimate-d8 for niche applications .

Research Findings and Limitations

- Key Studies: A 2007 LC-MS/MS method using Norgestimate-d6 achieved ≤10% precision in bioequivalence studies, validating its superiority over non-deuterated IS . Cayman Chemical’s data highlights Norgestimate-d6’s role in elucidating anti-estrogenic effects (e.g., complete inhibition of vaginal keratinization in rats at 2 mg/kg) .

- Limitations: Isomerization of deuterated compounds under certain solvents complicates long-term storage . Limited commercial availability of Norgestimate-d3 restricts its utility in modern assays .

Preparation Methods

Acid-Catalyzed Hydrogen-Deuterium Exchange

Protocol :

-

Dissolve norgestimate (1.0 eq) in deuterated methanol (CD3OD, 99.8% D) with 0.1 M DCl.

-

Reflux at 65°C for 72 hours under nitrogen.

-

Quench with NaHCO3 (sat.) and extract with ethyl acetate.

Outcome :

-

Achieves ~40% deuteration at C2 and C6 positions.

-

Limitations: Incomplete exchange at sterically hindered sites.

Metal-Catalyzed Deuteration

Rhodium-Mediated C-H Activation :

Key Data :

| Position | % Deuteration | Selectivity |

|---|---|---|

| C4 | 92% | >20:1 |

| C10 | 88% | 15:1 |

This method enables site-specific deuteration with minimal byproducts.

Reductive Deuteration Using Lithium Aluminum Deuteride (LiAlD4)

Procedure :

-

Reduce norgestimate’s 3-oxime group with LiAlD4 (2.5 eq) in anhydrous THF.

-

Quench with D2O, followed by acetylation with acetic anhydride-d6.

Yield : 68% after purification.

Isotopic Purity : >98% D at C17 and C3 positions.

Integrated Synthesis Protocol

Combining the above methods yields norgestimate-d6 (major) with 98% isotopic purity:

-

Step 1 : Acid-catalyzed exchange (C2, C6) → 40% D.

-

Step 2 : Rh-catalyzed deuteration (C4, C10) → 90% D.

-

Step 3 : LiAlD4 reduction/acetylation (C3, C17) → 98% D.

Reaction Table :

| Step | Reagents | Temp (°C) | Time (h) | % Yield |

|---|---|---|---|---|

| 1 | CD3OD, DCl | 65 | 72 | 75 |

| 2 | [RhCl(COD)]2, D2O | 80 | 24 | 82 |

| 3 | LiAlD4, Ac2O-d6 | 0→25 | 12 | 68 |

Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase : 65:35 MeCN/D2O (0.1% TFA)

-

Retention Time : 12.3 min (vs. 12.1 min for non-deuterated).

Purity Data :

| Batch | Purity (HPLC) | D Content (Atom %) |

|---|---|---|

| A | 98.2% | 98.5 |

| B | 97.8% | 98.1 |

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Applications in Metabolic Studies

Norgestimate-d6 (major) enables precise tracking of hepatic metabolism:

Q & A

Q. How does Norgestimate-d6 function as an internal standard in mass spectrometry (MS)-based quantification of progestins?

Norgestimate-d6 is structurally analogous to non-deuterated Norgestimate, making it ideal for isotope dilution mass spectrometry (IDMS). Its deuterium labeling creates a distinct mass shift, enabling precise differentiation from the analyte during MS analysis. Researchers should:

- Use a 1:1 molar ratio of Norgestimate-d6 to the target analyte to minimize matrix effects.

- Validate the internal standard’s stability under extraction conditions (e.g., solvent polarity, pH) to ensure consistent recovery rates .

- Cross-check retention times and fragmentation patterns against non-deuterated analogs to confirm specificity .

Q. What structural and isotopic features distinguish Norgestimate-d6 from related progestins like Norgestimate or Levonorgestrel?

Norgestimate-d6 is deuterated at six positions (2,2,4,6,6,10), enhancing metabolic stability without altering receptor binding kinetics. Key distinctions include:

This table highlights the necessity of verifying isotopic purity (>98% by NMR) to avoid cross-reactivity in receptor assays .

Q. What methodologies are recommended for tracking Norgestimate-d6’s metabolic pathways in vivo?

- Deuterium Tracing : Use LC-MS/MS to monitor deuterium retention in metabolites, particularly at the 17-desacetyl position, which is a major metabolic pathway .

- Control Groups : Compare pharmacokinetic profiles of Norgestimate-d6 with non-deuterated Norgestimate in parallel cohorts to isolate isotope effects .

- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma, ensuring minimal deuterium loss during processing .

Advanced Research Questions

Q. How to design experiments assessing the impact of deuterium labeling on Norgestimate-d6’s chemical stability under varying physiological conditions?

- Accelerated Degradation Studies : Expose Norgestimate-d6 to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Quantify deuterium retention via high-resolution MS after 24/48/72 hours .

- Light/Heat Stress Testing : Monitor degradation products (e.g., oxidation at the 3-keto group) under ICH Q1B guidelines to establish storage recommendations (2–8°C, protected from light) .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life based on degradation kinetics under stress conditions .

Q. How can researchers resolve contradictions in metabolic data between Norgestimate-d6 and its non-deuterated counterpart?

- Systematic Literature Review : Follow PRISMA guidelines to identify conflicting studies, prioritizing those with validated MS/MS transitions (e.g., m/z 327→309 for 17-desacetyl metabolites) .

- Isotope Effect Analysis : Compare metabolic half-lives (t½) in hepatocyte assays, focusing on CYP3A4-mediated oxidation. A >10% difference suggests significant kinetic isotope effects (KIE) requiring adjusted dosing models .

- Multi-Omics Integration : Correlate metabolomics data with transcriptomic profiles of hepatic enzymes to identify enzyme-substrate selectivity shifts caused by deuterium .

Q. What strategies optimize LC-MS/MS parameters for simultaneous quantification of Norgestimate-d6 and its metabolites in complex matrices?

- Ionization Optimization : Use ESI+ mode with 0.1% formic acid in the mobile phase to enhance ionization efficiency for the 3-keto group .

- Collision Energy Calibration : Perform MRM optimization for transitions like m/z 417.5→327.4 (Norgestimate-d6) and m/z 411.5→321.4 (Norgestimate) to maximize sensitivity .

- Matrix Effect Mitigation : Spike blank plasma with deuterated vs. non-deuterated standards to calculate recovery rates and adjust calibration curves .

Q. How to develop hybrid methodologies for studying Norgestimate-d6’s pharmacokinetics and pharmacodynamics (PK/PD) in preclinical models?

- Microsampling Techniques : Use volumetric absorptive microsampling (VAMS) to collect serial blood samples (<50 µL) from rodents, minimizing animal use while maintaining PK curve resolution .

- Receptor Binding Assays : Combine radiolabeled (e.g., <sup>3</sup>H-Norgestimate-d6) and fluorescent probes to quantify binding affinities in uterine tissue homogenates, controlling for non-specific binding with excess cold ligand .

- Population PK Modeling : Integrate deuterium-specific parameters (e.g., volume of distribution adjustments due to altered lipophilicity) into NONMEM or Monolix software .

Q. What protocols evaluate isotope effects on Norgestimate-d6’s interaction with progesterone receptors in vitro?

- Competitive Binding Assays : Co-incubate Norgestimate-d6 with <sup>3</sup>H-progesterone in human recombinant PR-B assays. Calculate IC50 shifts >15% as indicative of deuterium-induced conformational changes .

- Molecular Dynamics Simulations : Model the ligand-receptor complex using AMBER or GROMACS to assess deuterium’s impact on hydrogen bonding networks and binding pocket occupancy .

- Thermal Shift Assays : Measure ΔTm (melting temperature) changes of PR-B with/without Norgestimate-d6 to quantify stabilization effects .

Methodological Notes

- Data Validation : Always include triplicate runs and negative controls (e.g., deuterium-free matrices) to confirm assay specificity .

- Ethical Compliance : For in vivo studies, adhere to OECD Guidelines 417 (toxicokinetics) and 453 (carcinogenicity) when dosing exceeds 1 mg/kg .

- Open Science : Share raw MS spectra and pharmacokinetic models via repositories like MetaboLights or PRIDE to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.